An In-Depth Technical Guide to the Pharmacokinetic Profile of 3-(Oxolan-2-yl)morpholine Derivatives
An In-Depth Technical Guide to the Pharmacokinetic Profile of 3-(Oxolan-2-yl)morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the quest for molecular scaffolds that confer advantageous pharmacokinetic properties is paramount. The 3-(Oxolan-2-yl)morpholine moiety has emerged as a structure of significant interest. This guide provides a comprehensive technical overview of the pharmacokinetic (PK) profile of derivatives containing this scaffold, grounded in established principles of drug metabolism and pharmacokinetic science.
The morpholine ring is a well-regarded "privileged scaffold" in drug discovery, frequently incorporated to enhance aqueous solubility, metabolic stability, and overall bioavailability.[1][2][3] Its weak basicity (pKa ≈ 8.7) and capacity for hydrogen bonding contribute to favorable physicochemical properties.[1][4] The addition of an oxolane (tetrahydrofuran) ring at the 3-position introduces further complexity and opportunities for modulation. The oxolane moiety itself is found in numerous natural products and can enhance hydrophilicity and metabolic stability.[5] This unique combination within the 3-(Oxolan-2-yl)morpholine core offers a versatile platform for fine-tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel therapeutic agents. Understanding the intrinsic PK characteristics of this scaffold is therefore critical for its effective deployment in drug design and development.[6][7]
Section 1: Absorption - The Gateway to Systemic Exposure
The journey of an orally administered drug begins with its absorption from the gastrointestinal (GI) tract. For 3-(Oxolan-2-yl)morpholine derivatives, key determinants of absorption include aqueous solubility and membrane permeability. The inherent polarity imparted by the morpholine and oxolane rings generally favors good solubility, a crucial first step for dissolution in the gut.
However, the primary barrier to absorption is the intestinal epithelium. Passive diffusion is a major route for many small molecules to cross this barrier.[8][9] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free in vitro tool used to predict this passive permeability.[8][9][10] By measuring the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment, PAMPA provides a rapid assessment of a molecule's ability to traverse biological membranes.[8][9] This assay is invaluable in early discovery to rank-order compounds and guide structural modifications to optimize absorption characteristics.[9][11]
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a standard procedure for assessing the passive permeability of a test compound.
I. Principle: The PAMPA model evaluates passive diffusion across an artificial lipid membrane, mimicking the intestinal epithelium.[8][9] It is a non-cell-based assay that avoids the complexities of active transport, providing a clear measure of a compound's intrinsic permeability.[10]
II. Materials:
-
96-well microtiter filter plates (Donor Plate)
-
96-well acceptor plates (Acceptor Plate)
-
Lecithin/dodecane lipid solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound and control compounds (high and low permeability)
-
Validated LC-MS/MS system for quantification
III. Step-by-Step Methodology:
-
Lipid Membrane Preparation: Carefully apply 5 µL of the lecithin/dodecane lipid solution to the membrane of each well in the donor plate. Allow the solvent to evaporate completely.[12]
-
Acceptor Plate Preparation: Fill each well of the acceptor plate with 300 µL of PBS.[12]
-
Donor Plate Preparation: Prepare the test and control compounds in PBS at a stock concentration (e.g., 500 µM). Add 200 µL of the compound solution to the corresponding wells of the lipid-coated donor plate.[12]
-
Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate this assembly at room temperature for a defined period (e.g., 5 to 18 hours) with gentle shaking.[8][12]
-
Sample Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a validated LC-MS/MS method.[8]
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_equilibrium])) Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_equilibrium] is the theoretical equilibrium concentration.
IV. Causality and Validation:
-
Why Lecithin/Dodecane? This mixture forms a stable, hydrophobic barrier that effectively models the lipid core of a cell membrane.
-
Why pH 7.4? This mimics physiological pH in the blood and deep intestinal tract, ensuring the ionization state of the compound is relevant.
-
Self-Validation: The inclusion of high-permeability (e.g., testosterone) and low-permeability (e.g., atenolol) controls is mandatory. The results for these controls must fall within established limits to validate the assay run. Membrane integrity is often assessed using a marker like Lucifer yellow.[8]
Visualization: General Workflow for Permeability Assessment
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Section 2: Distribution - The Journey Throughout the Body
Once absorbed, a drug distributes throughout the body. This process is heavily influenced by its binding to plasma proteins.[13] Only the unbound, or "free," fraction of a drug is pharmacologically active and available to interact with its target, as well as to be metabolized and excreted.[13][14] Therefore, determining the plasma protein binding (PPB) is a critical step in drug development.[15]
Derivatives of 3-(Oxolan-2-yl)morpholine, with their moderate lipophilicity and hydrogen bonding capabilities, can be expected to exhibit a range of binding affinities to plasma proteins like albumin and α1-acid glycoprotein.[13] Equilibrium dialysis is considered the gold standard method for accurately measuring PPB.[13]
Experimental Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
I. Principle: This method uses a semi-permeable membrane to separate a plasma-containing compartment from a buffer-only compartment.[13] The free drug equilibrates across the membrane, while the protein-bound drug remains in the plasma compartment. At equilibrium, the concentration in the buffer compartment is equal to the free drug concentration in the plasma.[14]
II. Materials:
-
Rapid Equilibrium Dialysis (RED) device plate and inserts
-
Human plasma (or other species as required)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound
-
Incubator shaker set to 37°C
-
Validated LC-MS/MS system
III. Step-by-Step Methodology:
-
Compound Spiking: Prepare a stock solution of the test compound and spike it into plasma to achieve the desired final concentration (e.g., 1-10 µM). Ensure the final solvent concentration (e.g., DMSO) is low (<1%).[13][14]
-
Device Loading: Add the spiked plasma (e.g., 300 µL) to the sample chamber (red side) of the RED device insert.[14]
-
Buffer Addition: Add an equal volume of PBS (e.g., 500 µL) to the buffer chamber (white side) of the base plate.[14]
-
Assembly and Incubation: Place the inserts into the base plate, seal with adhesive tape, and incubate at 37°C on an orbital shaker (e.g., 300 RPM) for 4-6 hours to reach equilibrium.[14][16]
-
Sample Collection: After incubation, carefully remove aliquots from both the plasma and buffer chambers.
-
Matrix Matching: To avoid analytical artifacts, add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.[14]
-
Sample Preparation: Precipitate proteins from both matched samples by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. Centrifuge to pellet the protein.[14]
-
Analysis: Analyze the supernatant from both samples by LC-MS/MS to determine the compound concentrations.
-
Data Calculation:
-
Fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
% Bound = (1 - fu) * 100
-
IV. Causality and Validation:
-
Why 37°C? This temperature mimics physiological conditions, ensuring that the binding equilibrium is representative of the in vivo state.[14][16]
-
Why Matrix Matching? Adding blank plasma and buffer post-dialysis ensures that both the buffer and plasma samples have the same final composition, which minimizes variability during sample extraction and LC-MS/MS analysis (i.e., ion suppression/enhancement effects).
-
Self-Validation: Warfarin (highly bound) and metoprolol (lowly bound) are typically run as control compounds. The calculated % bound for these controls must be within the accepted literature range for the assay to be considered valid.
Section 3: Metabolism - The Body's Chemical Processor
Metabolism is the process by which the body chemically modifies drugs, primarily in the liver. This process facilitates their excretion and can lead to the formation of active or inactive metabolites. The metabolic stability of a compound is a key parameter, as it determines its half-life and dosing frequency.[17]
The 3-(Oxolan-2-yl)morpholine scaffold contains sites susceptible to metabolism. The morpholine ring can undergo oxidation, and the oxolane ring may also be a site for hydroxylation.[6][18] The primary enzymes responsible for this Phase I metabolism are the Cytochrome P450s (CYPs).[17] A recent analysis of FDA-approved morpholine-containing drugs found that the CYP3A4 enzyme was the main driver for their metabolism.[1] In vitro assays using human liver microsomes (HLMs) are a standard, cost-effective method for assessing metabolic stability in early drug discovery.[17][19][20]
Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
I. Principle: HLMs are subcellular fractions of the liver that contain a high concentration of CYP enzymes.[17] By incubating a test compound with HLMs in the presence of the necessary cofactor (NADPH), one can measure the rate at which the compound is metabolized.[17][19]
II. Materials:
-
Pooled human liver microsomes
-
Potassium phosphate buffer, pH 7.4
-
NADPH (cofactor)
-
Test compound and control compounds (high and low clearance)
-
Water bath or incubator at 37°C
-
Cold acetonitrile with internal standard (stopping solution)
-
Validated LC-MS/MS system
III. Step-by-Step Methodology:
-
Preparation: Thaw the liver microsomes at 37°C and dilute them to the desired protein concentration (e.g., 0.5-1 mg/mL) in phosphate buffer.[19] Prepare the test compound and controls at a starting concentration (e.g., 1 µM) in the same buffer.
-
Pre-incubation: Add the microsomal suspension to the compound solutions and pre-incubate at 37°C for 5-10 minutes to allow the temperature to equilibrate.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH.[17][21] A parallel incubation without NADPH is run as a control for non-CYP-mediated degradation.[21][22]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to a plate containing cold acetonitrile with an internal standard to terminate the reaction and precipitate the proteins.[17][22]
-
Sample Processing: Vortex and centrifuge the samples to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Calculation:
-
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Half-life (t½) = 0.693 / k
-
Intrinsic Clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein)
-
IV. Causality and Validation:
-
Why NADPH? Nicotinamide adenine dinucleotide phosphate is an essential cofactor for CYP enzyme activity. Its presence initiates the metabolic process. The "-NADPH" control ensures that any observed compound loss is due to enzymatic metabolism, not chemical instability.[21]
-
Why Acetonitrile? This organic solvent effectively denatures the enzymes, instantly stopping the metabolic reaction, and precipitates the microsomal proteins for clean sample analysis.
-
Self-Validation: Control compounds with known metabolic fates, such as the rapidly metabolized verapamil and the more stable warfarin, are included in each assay. The calculated clearance values for these controls must align with historical data to confirm the metabolic competency of the microsomal batch.
Visualization: Potential Metabolic Pathways
Caption: Potential Phase I and Phase II metabolic pathways for the scaffold.
Section 4: Excretion - The Final Elimination
Excretion is the final step in the drug's journey, where the parent compound and its metabolites are removed from the body, primarily via the kidneys (renal excretion) or the liver (biliary excretion). The physicochemical properties of 3-(Oxolan-2-yl)morpholine derivatives will dictate the dominant route. The hydrophilic nature imparted by the two ether oxygens and the nitrogen atom generally favors renal clearance of the parent drug or its polar metabolites.
Conclusion: A Scaffold with Tunable Pharmacokinetics
The 3-(Oxolan-2-yl)morpholine scaffold represents a valuable asset in modern drug discovery. Its constituent parts, the morpholine and oxolane rings, are known to confer properties that lead to favorable ADME profiles, including enhanced solubility and metabolic stability.[1][5][23] A systematic in vitro evaluation of permeability, plasma protein binding, and metabolic stability, using the robust protocols detailed in this guide, is essential for any research program utilizing this scaffold. The data generated from these assays provide the critical insights needed to understand structure-activity relationships, guide medicinal chemistry efforts, and ultimately select drug candidates with a high probability of success in clinical development.[11][24]
References
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at: [Link]
-
Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. Available at: [Link]
-
In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Available at: [Link]
-
AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. Available at: [Link]
-
Microsomal Clearance/Stability Assay. Domainex. Available at: [Link]
-
In-vitro plasma protein binding. Protocols.io. Available at: [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io. Available at: [Link]
-
In Vitro ADME Assays and Services. Charles River Laboratories. Available at: [Link]
-
Plasma Protein Binding. QPS. Available at: [Link]
-
Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec. Available at: [Link]
-
A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. RSC Publishing. Available at: [Link]
-
ADME Microsomal Stability Assay. BioDuro. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Available at: [Link]
-
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI Bookshelf. Available at: [Link]
-
Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]
-
Tetrahydrofuran (THF)-containing natural products and biological activities. ResearchGate. Available at: [Link]
-
Structures of selected drugs containing THF ring. ResearchGate. Available at: [Link]
-
Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Available at: [Link]
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Available at: [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. Available at: [Link]
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Available at: [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. PAMPA | Evotec [evotec.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. qps.com [qps.com]
- 17. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. protocols.io [protocols.io]
- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 23. researchgate.net [researchgate.net]
- 24. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
